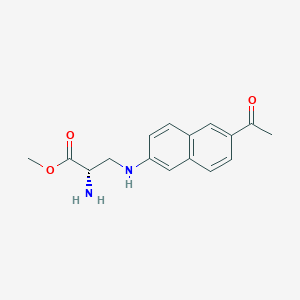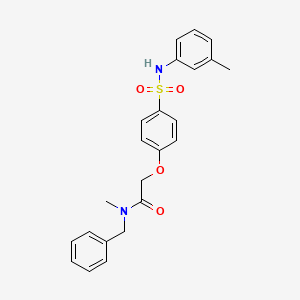
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the early 1990s by scientists at Merck Research Laboratories and has since been used extensively in scientific research.
Mecanismo De Acción
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide selectively blocks the dopamine D4 receptor, which is a member of the G protein-coupled receptor family. This receptor is primarily located in the prefrontal cortex and limbic system of the brain, where it modulates dopamine-mediated neurotransmission. By blocking the dopamine D4 receptor, this compound inhibits dopamine-mediated signaling in these regions of the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to block the dopamine D4 receptor. This receptor is involved in a variety of physiological and behavioral processes, including cognition, emotion, and movement. By selectively blocking the dopamine D4 receptor, this compound has been shown to affect these processes in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the dopamine D4 receptor, which makes it a useful tool for investigating the role of this receptor in physiological and behavioral processes. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects.
Direcciones Futuras
There are several future directions for research involving 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide. One area of interest is the role of the dopamine D4 receptor in psychiatric disorders, such as schizophrenia and attention-deficit/hyperactivity disorder. Another area of interest is the potential therapeutic applications of dopamine D4 receptor antagonists, particularly in the treatment of addiction and substance abuse. Additionally, there is ongoing research into the development of more selective and potent dopamine D4 receptor antagonists.
Métodos De Síntesis
The synthesis of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide involves a multistep process that begins with the reaction of 4-methoxybenzenesulfonyl chloride with diethylamine to form N,N-diethyl-4-methoxybenzenesulfonamide. This compound is then reacted with cyclohexyl isocyanate to form this compound.
Aplicaciones Científicas De Investigación
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide has been used extensively in scientific research to study the dopamine D4 receptor. This receptor is involved in a variety of physiological and behavioral processes, including cognition, emotion, and movement. By selectively blocking the dopamine D4 receptor, this compound has been used to investigate the role of this receptor in these processes.
Propiedades
IUPAC Name |
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-4-22(5-2)27(23,24)15-11-12-17(25-3)16(13-15)18-20-19(26-21-18)14-9-7-6-8-10-14/h11-14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYOUBHGKMEYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7698051.png)












